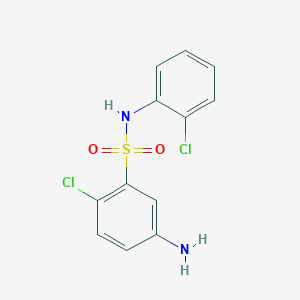

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUAZPTZCNGZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide involves several steps. One common method is the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Biological Activity

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group, two chlorine atoms, and a sulfonamide functional group. The synthesis typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base like sodium hydroxide, usually conducted in an organic solvent such as dichloromethane.

Anticancer Activity

Recent studies indicate that benzenesulfonamide derivatives can possess significant anticancer properties. For instance, compounds derived from benzenesulfonamides have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa and MCF-7:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11 | HeLa | 6–7 | Apoptosis induction |

| Compound 12 | MCF-7 | 8–10 | Caspase activation |

| Compound 13 | HeLa | 7–9 | Cell cycle arrest |

The results demonstrate that these compounds can selectively target cancer cells while sparing non-tumor cells .

Cardiovascular Effects

Research has also explored the effects of sulfonamide derivatives on cardiovascular parameters. In isolated rat heart models, certain benzenesulfonamides were shown to influence perfusion pressure and coronary resistance, indicating potential therapeutic applications in managing cardiovascular conditions:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline perfusion |

| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |

| III | Compound 2 | 0.001 | Reduced coronary resistance |

These findings suggest that further investigation into the cardiovascular effects of this compound could be warranted .

Case Studies

- Caspase Activation and Apoptosis : A study involving related benzenesulfonamides demonstrated significant apoptosis induction in HeLa cells through caspase activation. The compounds were tested at varying concentrations (2.5 µM to 10 µM), showing a dose-dependent increase in early apoptotic cells .

- Inhibition Studies : Another investigation assessed the inhibitory effects on carbonic anhydrase by various sulfonamide derivatives, revealing promising results that could translate into therapeutic applications for conditions like severe heart failure .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamides, including this compound, possess notable anticancer properties. Research has demonstrated its cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7. The following table summarizes some findings regarding its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 6–7 | Apoptosis induction |

| Compound B | MCF-7 | 8–10 | Caspase activation |

| Compound C | HeLa | 7–9 | Cell cycle arrest |

These results suggest that the compound can selectively target cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology.

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been explored. In isolated rat heart models, certain benzenesulfonamides were shown to influence perfusion pressure and coronary resistance. The following table presents findings from studies on cardiovascular parameters:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline perfusion |

| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |

| III | Compound D | 0.001 | Reduced coronary resistance |

These findings suggest that further investigation into the cardiovascular effects of this compound could lead to new therapeutic strategies for managing cardiovascular conditions.

Case Studies

- Caspase Activation and Apoptosis : A study involving related benzenesulfonamides demonstrated significant apoptosis induction in HeLa cells through caspase activation. The compounds were tested at varying concentrations (2.5 µM to 10 µM), showing a dose-dependent increase in early apoptotic cells.

- Inhibition Studies : Another investigation assessed the inhibitory effects on carbonic anhydrase by various sulfonamide derivatives, revealing promising results that could translate into therapeutic applications for conditions like severe heart failure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide (CID 3773027)

- Key Differences : Bromine and methyl groups at the N-phenyl substituent (vs. 2-chlorophenyl in the target compound).

- Methyl groups increase lipophilicity, altering pharmacokinetics .

5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 729578-90-9)

- Key Differences : Methoxy group at position 2 (vs. chloro) and 4-chlorophenyl substituent (vs. 2-chlorophenyl).

- Impact : Methoxy’s electron-donating nature reduces sulfonamide acidity compared to chloro, affecting solubility and enzyme interactions. The 4-chloro substitution on phenyl may alter spatial orientation in target binding .

Variations in the N-Linked Aromatic Group

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

- Key Differences: Lacks the 5-amino group and has a methoxy substituent.

5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4)

- Key Differences : Benzamide backbone with an additional sulfonyl group.

- Impact: Increased molecular weight (419.7 g/mol vs. target’s ~317.2 g/mol) may reduce bioavailability.

Pharmacological and Physicochemical Properties

Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₁Cl₂N₂O₂S | 317.21 | 5-amino, 2-chloro, N-(2-chlorophenyl) | 3.5 |

| 5-amino-N-(2-bromo-5-methylphenyl)-2-chloro | C₁₃H₁₂BrClN₂O₂S | 375.67 | Bromo, methyl on N-phenyl | 4.2 |

| 5-amino-N-(4-chlorophenyl)-2-methoxy | C₁₃H₁₂ClN₂O₃S | 310.76 | Methoxy, 4-chlorophenyl | 2.8 |

| N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | C₁₃H₁₂ClNO₃S | 297.75 | Methoxy, no amino group | 3.1 |

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide with high purity?

- Methodological Answer :

- Stepwise Sulfonylation : React 5-amino-2-chlorobenzenesulfonyl chloride with 2-chloroaniline in anhydrous dichloromethane under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Recrystallize the crude product using a 7:3 ethanol-water mixture. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to ensure >98% purity .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 sulfonyl chloride to amine) and reaction time (4–6 hours at 0–5°C) to minimize side products like N,N-disubstituted sulfonamides .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 15 minutes and quantify supernatant via UV-Vis spectroscopy (λ = 254 nm) .

- Stability Testing : Incubate at 25°C and 4°C for 72 hours. Analyze degradation products using LC-MS (ESI+ mode) to identify hydrolytic cleavage or oxidation .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Analysis : Use - and -NMR in DMSO-d6 to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.5 ppm) .

- FT-IR : Identify characteristic peaks for sulfonamide S=O (1340–1320 cm) and NH bending (1650 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfonamide’s conformational isomerism?

- Methodological Answer :

- Crystal Growth : Diffuse diethyl ether vapor into a saturated DMF solution at 4°C to obtain single crystals .

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-2018/3 to analyze torsion angles (e.g., C–S–N–C dihedral angles < 10° for planar conformation) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the chlorophenyl ring (e.g., –NO, –CF) and compare MIC values against S. aureus and E. coli .

- Molecular Docking : Use AutoDock Vina to simulate binding to dihydropteroate synthase (DHPS). Prioritize analogs with lower binding energies (< −8.5 kcal/mol) .

Q. How can conflicting cytotoxicity data in different cell lines be reconciled?

- Methodological Answer :

- Dose-Response Profiling : Test concentrations from 1 nM to 100 µM in HeLa, HepG2, and HEK293 cells. Calculate IC using nonlinear regression (GraphPad Prism) .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Cross-validate with caspase-3/7 activation assays .

Data Analysis and Contradiction Resolution

Q. What analytical approaches validate discrepancies in reported logP values?

- Methodological Answer :

- Experimental logP : Use reverse-phase HPLC (C18 column, isocratic 65:35 methanol/water) calibrated with standard compounds .

- Theoretical logP : Compare results from ChemDraw (atom-based) vs. ACD/Labs (fragment-based) algorithms. Discrepancies >0.5 units suggest unaccounted solvation effects .

Q. How can conflicting NMR spectra of polymorphic forms be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Acquire spectra from 25°C to 80°C to detect dynamic exchange broadening in polymorphic NH protons .

- PXRD : Correlate Bragg peaks (e.g., 2θ = 12.4°, 18.7°) with crystallographic data to assign polymorphic forms .

Safety and Handling

Q. What protocols mitigate risks associated with sulfonamide handling?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats. Store in amber glass vials at −20°C under inert gas (N) to prevent degradation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic HCl or SO gases .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.